molecular formula C18H12Cl2O5 B2382550 (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 844830-73-5

(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2382550
CAS No.: 844830-73-5
M. Wt: 379.19
InChI Key: XTRKIBRFEDNBJB-SOFYXZRVSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and possible uses .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been used in the synthesis of various organic compounds. For example, Mérour and Cossais (1991) reported its reaction with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxy-propenoate, leading to compounds with mixed Z + E isomers, demonstrating its utility in creating diverse molecular structures (Mérour & Cossais, 1991).

Anticancer Activity

  • The compound has shown potential in anticancer applications. Hassan et al. (2020) synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines, including leukemia and colon cancer. They found significant broad anticancer activity, especially against leukemia and colon cancer cell lines (Hassan et al., 2020).

Antibacterial Properties

  • It has been used in synthesizing compounds with antibacterial properties. For instance, Desai et al. (2001) synthesized various derivatives of this compound and evaluated their antibacterial activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).

Aldose Reductase Inhibition

  • Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives from this compound and evaluated them as inhibitors of aldehyde and aldose reductase, enzymes implicated in diabetic complications. They observed high inhibitory potency, highlighting its potential in treating diabetic complications (Ali et al., 2012).

Safety and Hazards

This involves understanding the potential risks associated with the compound, such as toxicity, flammability, and environmental impact .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O5/c1-23-17(21)9-24-12-4-5-13-15(8-12)25-16(18(13)22)6-10-2-3-11(19)7-14(10)20/h2-8H,9H2,1H3/b16-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRKIBRFEDNBJB-SOFYXZRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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